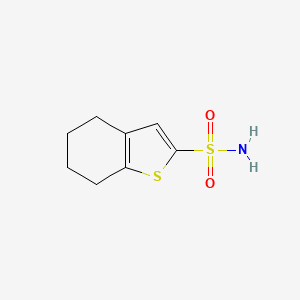

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide is a heterocyclic compound that contains a sulfur atom within its ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of sulfur to form the thiophene ring . The sulfonamide group can then be introduced through sulfonation reactions using reagents such as chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophene derivatives .

Aplicaciones Científicas De Investigación

Modulators of RORγt

Recent studies have identified derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide as promising modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor is implicated in autoimmune diseases and cancer. The derivatives exhibit significant binding affinity and modulatory activity towards RORγt, showcasing their potential as therapeutic agents. In vitro assays demonstrated their ability to induce inverse agonism through specific interactions with key residues in the receptor's binding pocket .

Anticancer Agents

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies reported that certain derivatives of this compound induced apoptosis in MCF-7 cells, leading to a notable reduction in cell viability. The compound demonstrated an IC50 value of 23.2 µM and significantly inhibited tumor growth in vivo when tested on SEC-bearing mice . These findings highlight its potential as an effective anticancer agent.

Anti-inflammatory and Analgesic Properties

This compound has been studied for its anti-inflammatory effects. Molecular docking studies suggest that it interacts with cyclooxygenases (COX), enzymes involved in the inflammatory response. By inhibiting these enzymes, the compound may reduce inflammation and pain associated with various conditions. This mechanism positions it as a candidate for developing new anti-inflammatory drugs.

NLRP3 Inflammasome Inhibition

The dysregulation of the NLRP3 inflammasome is linked to several diseases, including neurodegenerative disorders. Research indicates that sulfonamide-based compounds can inhibit NLRP3 activation. The structural features of this compound may contribute to its efficacy in this regard, suggesting a pathway for developing treatments for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The sulfonamide moiety enhances its reactivity and biological properties. Various synthetic routes have been developed to create analogues with improved efficacy or selectivity for specific biological targets.

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthio-3-substituted tetrahydrobenzo[b]thiophene | Similar bicyclic structure | Anti-inflammatory and antibacterial |

| 6-Methyl-4-benzothiophene | Lacks sulfonamide group | Limited anti-inflammatory activity |

| 5-Arylbenzothiophenes | Varies by aryl substitutions | Potential anticancer properties |

This table highlights how the specific combination of the tetrahydrobenzothiophene framework and sulfonamide functionality enhances biological activity and allows for diverse modifications leading to novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular proteins, affecting various signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid

- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester

- 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Actividad Biológica

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide (THBT-2-SA) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

THBT-2-SA is characterized by its unique benzothiophene core, which contributes to its biological activity. The sulfonamide functional group enhances its solubility and interaction with biological targets. Its chemical structure is represented as follows:

1. Inhibition of RORγt

Recent studies have identified THBT-2-SA as a modulator of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in inflammatory and autoimmune diseases. In vitro evaluations showed that the compound exhibits inverse agonism through steric clashes and hydrophilic interactions with specific amino acids in the receptor's binding pocket .

Binding Affinity:

- Experimental Method: Molecular docking and MD simulations.

- Key Findings: The compound demonstrated stable binding poses with significant interactions at the Cys320-Glu326 and Arg364-Phe377 regions of RORγt.

2. Anti-inflammatory Activity

THBT-2-SA has been evaluated for its anti-inflammatory properties, particularly as a selective COX-2 inhibitor. In vitro assays indicated that certain derivatives of THBT-2-SA exhibited IC50 values in the range of 0.31 to 1.40 µM against COX-2, showcasing a selectivity index significantly higher than traditional NSAIDs like celecoxib .

Table 1: COX-2 Inhibition Activity of THBT Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| THBT-2-SA Derivative A | 0.31 | 48.8 |

| THBT-2-SA Derivative B | 0.75 | 120.5 |

| Celecoxib | 0.50 | Reference |

Antioxidant Activity

The antioxidant potential of THBT-2-SA has also been investigated, revealing that the thiophene moiety contributes significantly to its ability to scavenge free radicals. SAR studies indicate that modifications in the amino group and sulfonyl core enhance this activity .

Antitumor Activity

In preclinical models, THBT-2-SA demonstrated promising antitumor effects against various cancer cell lines. For instance, it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 23.2 µM, showing a notable reduction in cell viability .

Table 2: Antitumor Efficacy in MCF-7 Cells

| Treatment | % Cell Viability Reduction | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | - | - | - |

| THBT-2-SA | 26.86 | 8.73 | 18.13 |

| 5-FU | Significant decrease | - | - |

Study on COX Inhibition

A study conducted on various derivatives of THBT-2-SA highlighted their selective inhibition against COX-2 compared to COX-1, indicating potential for development as anti-inflammatory agents without the gastrointestinal side effects associated with non-selective NSAIDs .

Study on RORγt Modulation

Another study focused on the modulation of RORγt by THBT-2-SA derivatives showed that these compounds could effectively reduce inflammatory cytokine production in vitro, suggesting their therapeutic potential in treating autoimmune disorders .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWJMGLVOQOLQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.